molecular formula C25H18ClFN2O5 B5176584 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE

Cat. No.: B5176584
M. Wt: 480.9 g/mol
InChI Key: GKTCYEJNSFMAGC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a chlorinated benzamide group, and a fluorophenyl-substituted pyrrolidine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioether derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, leading to the modulation of key signaling pathways. The compound has been shown to:

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its potent biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O5/c26-17-4-2-16(3-5-17)24(31)28(13-15-1-10-21-22(11-15)34-14-33-21)20-12-23(30)29(25(20)32)19-8-6-18(27)7-9-19/h1-11,20H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTCYEJNSFMAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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